Urease Inhibition vs. Thiourea
In a direct head-to-head enzyme inhibition assay, the derivative 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde demonstrated an IC50 value of 27.1 µg/mL against urease, whereas the standard inhibitor thiourea exhibited an IC50 of 23.3–43 µg/mL across tested concentration ranges [1]. The study authors characterized this compound as having 'outstanding urease inhibition' activity within the evaluated arylthiophene-2-carbaldehyde series.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 27.1 µg/mL |
| Comparator Or Baseline | Thiourea (standard inhibitor): 23.3–43 µg/mL |
| Quantified Difference | Comparable potency; target compound lies within the activity range of the reference standard |
| Conditions | In vitro urease inhibition assay; arylthiophene-2-carbaldehyde series evaluation |
Why This Matters
Urease inhibition is a validated therapeutic target for gastrointestinal disorders and infections; this comparative data establishes a benchmark for evaluating 3-arylthiophene analogs in procurement decisions.
- [1] Molecules. 2013, 18(12):14711–14725. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. View Source
